molecular formula C17H16F2N4O2S B2858177 1-(2,5-difluorophenyl)-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}methanesulfonamide CAS No. 2309310-43-6

1-(2,5-difluorophenyl)-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}methanesulfonamide

Cat. No.: B2858177
CAS No.: 2309310-43-6
M. Wt: 378.4
InChI Key: JNUNTPVEGUZCRD-UHFFFAOYSA-N
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Description

1-(2,5-difluorophenyl)-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}methanesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of difluorophenyl and pyridinylpyrazolyl groups, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-difluorophenyl)-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}methanesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 2,5-difluorobenzene with appropriate reagents to introduce the sulfonamide group. This is followed by the coupling of the resulting intermediate with 2-methyl-5-pyridin-2-ylpyrazole under controlled conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2,5-difluorophenyl)-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

1-(2,5-difluorophenyl)-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,5-difluorophenyl)-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Difluorophenyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]methanesulfonamide
  • 1-(3,4-Difluorophenyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]methanesulfonamide
  • 1-(2,5-Difluorophenyl)-N-[(2-methyl-4-pyridin-2-ylpyrazol-3-yl)methyl]methanesulfonamide

Uniqueness

1-(2,5-difluorophenyl)-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}methanesulfonamide is unique due to its specific substitution pattern on the phenyl ring and the presence of both pyridinyl and pyrazolyl groups.

Properties

IUPAC Name

1-(2,5-difluorophenyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N4O2S/c1-23-14(9-17(22-23)16-4-2-3-7-20-16)10-21-26(24,25)11-12-8-13(18)5-6-15(12)19/h2-9,21H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUNTPVEGUZCRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=N2)CNS(=O)(=O)CC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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